N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide” is a synthetic compound. It has been used in the production of (S)-duloxetine, a blockbuster antidepressant drug . The compound is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The reaction has excellent enantioselectivity with a >95% conversion . The compound can also be synthesized from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis

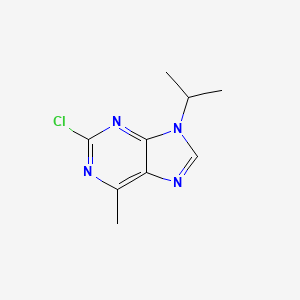

The molecular formula of “this compound” is C8H14N2O2. The structure of the compound includes a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

The compound undergoes a bioreduction process to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction is catalyzed by whole cells of Rhodotorula glutinis . The product of this reaction can be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine, the immediate precursor of duloxetine, in a single step .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.2. Other physical and chemical properties such as melting point, solubility, and stability are not explicitly mentioned in the retrieved papers.Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide involves the reaction of N-methylpyrrolidine-2-one with ethyl acetoacetate, followed by the addition of acetic anhydride and hydrochloric acid to form the final product.", "Starting Materials": [ "N-methylpyrrolidine-2-one", "Ethyl acetoacetate", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylpyrrolidine-2-one is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide, to form N-methyl-3-oxo-3-(pyrrolidin-1-yl)butanoic acid.", "Step 2: Acetic anhydride is added to the reaction mixture to acetylate the carboxylic acid group, forming N-methyl-3-oxo-3-(pyrrolidin-1-yl)butanoyl acetate.", "Step 3: Hydrochloric acid is added to the reaction mixture to hydrolyze the ester group, forming N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide as the final product." ] } | |

Número CAS |

1866636-93-2 |

Fórmula molecular |

C8H14N2O2 |

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

N-methyl-3-oxo-3-pyrrolidin-1-ylpropanamide |

InChI |

InChI=1S/C8H14N2O2/c1-9-7(11)6-8(12)10-4-2-3-5-10/h2-6H2,1H3,(H,9,11) |

Clave InChI |

GOURYDFIRAEIGB-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)CC(=O)N1CCCC1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.